Scientific Field: Analytical Chemistry
Summary of the Application: Reinecke salt is used as a precipitation reagent.
Methods of Application: The specific methods of application can vary depending on the experiment, but generally, the Reinecke salt is added to a solution containing the compound of interest. The Reinecke salt reacts with the compound to form a precipitate, which can then be separated from the solution.
Results or Outcomes: The result of this application is the successful separation of the compound of interest from the solution. This can be useful in a variety of research and industrial applications where the isolation of specific compounds is necessary.
Scientific Field: Spectrophotometry
Summary of the Application: Reinecke salt is used in the spectrophotometric determination of promazine along with alizarin S by the formation of the promazine ion-association complex.
Methods of Application: In this application, a solution of promazine is mixed with a solution of Reinecke salt and alizarin S. The resulting mixture is then analyzed using a spectrophotometer to determine the concentration of promazine.
Results or Outcomes: The outcome of this application is the determination of the concentration of promazine in the solution. This can be useful in various research and clinical settings where the quantification of promazine is necessary.
Summary of the Application: Reinecke salt is used in the spectrophotometric determination of some alkaloids such as ephedrine HCl, cinchonine HCl, chlorpheniramine maleate, atropine sulphate, and diphenhydramine HCl.
Methods of Application: The specific methods of application can vary depending on the experiment, but generally, the Reinecke salt is added to a solution containing the alkaloid of interest.
Results or Outcomes: The result of this application is the successful determination of the concentration of the alkaloid in the solution.
Scientific Field: Inorganic Chemistry
Summary of the Application: Reinecke salt reacts with Hg2+ compounds, giving a red color or a red precipitate.
Methods of Application: In this application, a solution of a Hg2+ compound is mixed with a solution of Reinecke salt.
Results or Outcomes: The outcome of this application is the formation of a red color or a red precipitate.
Summary of the Application: Reinecke salt is used in the spectrophotometric determination of some alkaloids such as ephedrine HCl, cinchonine HCl, chlorpheniramine maleate, atropine sulphate, and diphenhydramine HCl.
Summary of the Application: Reinecke salt is used in the synthesis of salts with large organic cations.
Methods of Application: The specific methods of application can vary depending on the experiment, but generally, the Reinecke salt is used as a starting material in the synthesis of these salts.
Results or Outcomes: The outcome of this application is the successful synthesis of salts with large organic cations.
Ammonium reineckate monohydrate is a chemical compound with the molecular formula and a molecular weight of 354.44 g/mol. It appears as a dark red crystalline powder and is primarily utilized as a reagent in various chemical analyses. The compound is also known by several synonyms, including ammonium tetrarhodanatodiamminechromate(III) and ammonium tetrathiocyanatodiamminechromate(III) .
Ammonium reineckate monohydrate is particularly significant in analytical chemistry, where it serves as a color reagent and precipitant for mercury, among other applications. It is moderately soluble in cold water and soluble in hot water and alcohol .
The mechanism of precipitation with metal cations involves the formation of ionic bonds between the positively charged cation and the negatively charged reineckate anion. The specific interaction depends on the size and charge of the cation, with optimal fit leading to a more stable precipitate. Additionally, the thiocyanate ligand can interact with cations through various bonding modes, contributing to the selectivity of the precipitation reaction [9].
Ammonium reineckate monohydrate stands out due to its specific application as a color reagent for mercury detection and its unique ability to precipitate amines selectively. Its complexation behavior with various metal ions also differentiates it from simpler salts like ammonium thiocyanate or chromates.
Ammonium reineckate monohydrate can be synthesized through several methods:
Interaction studies involving ammonium reineckate monohydrate focus on its behavior with various ions and compounds:
Ammonium reineckate monohydrate shares similarities with several other compounds, particularly those containing chromium or thiocyanate groups. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ammonium thiocyanate | Simple salt used widely in various
Ammonium reineckate monohydrate was first synthesized in 1863 by the German chemist Albert Reinecke, who explored the reactivity of ammonium thiocyanate with chromium oxides. Early investigations focused on its ability to form insoluble precipitates with primary and secondary amines, a property that revolutionized the isolation and identification of amino acids such as proline and hydroxyproline. The compound’s synthesis initially involved heating ammonium thiocyanate (NH₄SCN) with ammonium dichromate ((NH₄)₂Cr₂O₇) at 145–150°C, a method refined over decades to improve yield and purity. By the mid-20th century, its role expanded into colorimetric assays and environmental monitoring, solidifying its status as a versatile reagent. The synthesis of ammonium reineckate monohydrate has evolved significantly since its initial discovery. The earliest documented preparation method dates back to 1863, when Reinecke first reported the compound [1]. The historical synthesis route involves the treatment of molten ammonium thiocyanate with ammonium dichromate under controlled high-temperature conditions [1] [2]. The traditional fusion method requires heating ammonium thiocyanate to temperatures between 145-150°C until complete melting occurs [1] [2]. A finely powdered mixture of ammonium dichromate and additional ammonium thiocyanate is then gradually added to the molten mass with continuous stirring. The reaction proceeds vigorously with the evolution of ammonia gas, and the temperature typically rises to approximately 160°C [1] [2] [3] [4]. According to historical protocols, the stoichiometric ratio involves approximately 10.5 moles of ammonium thiocyanate and 0.675 moles of ammonium dichromate [4]. The reaction mixture is maintained at elevated temperatures through the heat of reaction, and continuous stirring prevents the formation of indivisible solid masses [3] [4]. After completion, the product is rapidly cooled while stirring to ensure proper crystallization and prevent agglomeration. The historical yield of this method ranges from 52-57% of the theoretical amount, with the formation of Morland salt (guanidine salt of reineckate acid) as a significant byproduct representing approximately 33-34% of the theoretical yield [4]. The crude product requires extensive purification through hot water extraction and recrystallization processes to achieve acceptable purity levels [1] [4]. Modern Preparation TechniquesContemporary synthesis approaches have significantly improved upon the historical methods through enhanced temperature control, optimized reagent ratios, and refined purification procedures. Modern techniques focus on maximizing yield while minimizing environmental impact and improving product quality [3] [5]. Molten Salt SynthesisThe molten salt synthesis approach represents a significant advancement in ammonium reineckate preparation. This method utilizes controlled thermal processing with improved temperature management and enhanced reaction kinetics [6] [3]. The process begins with the preparation of a homogeneous molten ammonium thiocyanate matrix at temperatures between 140-155°C [3]. The molten salt technique incorporates precise temperature profiling, where the reaction initiates at 140°C with gradual heating to 155°C to prevent premature decomposition of ammonium thiocyanate . The method employs a modified protocol where finely powdered ammonium dichromate is introduced incrementally to the molten thiocyanate matrix [3]. This controlled addition prevents localized overheating and ensures complete reaction conversion. The key innovation in molten salt synthesis lies in the incorporation of additional molten salts such as potassium nitrate or sodium nitrate to create a eutectic mixture that facilitates improved heat transfer and reaction homogeneity [6]. The molten salt medium acts as both a solvent and a thermal conductor, enabling more efficient mixing and heat distribution throughout the reaction mass. Temperature control during the molten salt synthesis is critical, with the reaction temperature maintained between 140-155°C throughout the addition process [3]. The heating rate is carefully controlled at approximately 10°C per minute to prevent thermal shock and ensure complete dissolution of reactants. The reaction is considered complete when gas evolution ceases and the mixture achieves a homogeneous dark red coloration. Optimization ParametersModern synthesis protocols emphasize systematic optimization of reaction parameters to achieve maximum yield and product quality. The primary optimization variables include temperature control, reagent stoichiometry, reaction time, and environmental conditions [8] [9] [5]. Temperature optimization studies demonstrate that the optimal reaction temperature range is 145-160°C, with precise control within ±2°C being essential for consistent results [8] [9]. Lower temperatures result in incomplete reaction conversion, while higher temperatures promote decomposition and formation of unwanted byproducts. The heating rate has been optimized to 5-10°C per minute to ensure uniform temperature distribution and prevent localized overheating. Reagent stoichiometry optimization reveals that a molar ratio of 15:1 ammonium thiocyanate to ammonium dichromate provides optimal yield while minimizing byproduct formation [3] [4]. Excess ammonium thiocyanate serves as both reactant and reaction medium, facilitating complete conversion of dichromate to the desired complex. The addition sequence is critical, with dichromate being introduced gradually over 20-30 minutes to maintain temperature control and prevent violent reactions. Reaction time optimization indicates that 20-50 minutes of reaction time at optimal temperature provides maximum conversion efficiency [8] [3]. Extended reaction times beyond 60 minutes do not significantly improve yield but may promote decomposition reactions. The reaction progress is monitored through gas evolution patterns and color changes, with completion indicated by cessation of ammonia evolution and achievement of uniform dark red coloration. Environmental condition optimization includes control of atmospheric moisture, oxygen exposure, and light conditions during synthesis. The reaction is best performed under slightly reduced moisture conditions to prevent premature hydrolysis of reactants [8] [9]. Oxygen exposure should be minimized to prevent oxidation of thiocyanate groups, while light exposure during synthesis does not significantly affect the reaction outcome. Yield Enhancement StrategiesContemporary synthesis protocols have implemented several strategies to enhance product yield and minimize waste formation. These approaches focus on improved reactant utilization, optimized reaction conditions, and efficient product recovery methods [8] [3] [5]. Reactant optimization involves the use of high-purity starting materials and precise stoichiometric control. The employment of finely powdered ammonium dichromate with particle sizes below 100 mesh ensures rapid dissolution and complete reaction conversion [3]. Pre-drying of ammonium thiocyanate to remove residual moisture prevents hydrolysis reactions that compete with the desired complex formation. Reaction condition optimization includes the implementation of controlled atmosphere synthesis using inert gas purging to prevent oxidation reactions [8]. The use of mechanical stirring systems ensures homogeneous mixing and prevents localized concentration gradients that lead to incomplete conversion. Temperature ramping protocols with staged heating improve reaction control and yield consistency. Product recovery enhancement strategies involve optimized crystallization procedures and efficient separation techniques. The implementation of controlled cooling protocols with temperature gradients of 2-5°C per hour promotes formation of well-formed crystals with improved purity [8] [3]. Sequential extraction procedures using graded solvent systems maximize product recovery while minimizing impurity co-extraction. Advanced purification techniques include the use of selective precipitation methods and chromatographic separation procedures to achieve high-purity products [8] [9]. The employment of ion-exchange resins for removal of metallic impurities and activated carbon treatment for organic impurity removal significantly improves final product quality. Yield enhancement through process integration involves the recycling of mother liquors and the recovery of byproducts for reuse in subsequent synthesis cycles [8] [3]. The implementation of continuous processing techniques reduces batch-to-batch variation and improves overall process efficiency. Purification and Crystallization MethodsThe purification of ammonium reineckate monohydrate requires careful attention to temperature control, solvent selection, and crystallization conditions to achieve high-purity products suitable for analytical applications [8] [10] [3]. Hot water crystallization represents the primary purification method for crude ammonium reineckate. The process involves dissolution of the crude product in hot water at temperatures between 60-65°C, followed by rapid filtration to remove insoluble impurities [10] [3] [4]. The filtrate is then subjected to controlled cooling crystallization, typically performed in a refrigerated environment at 4-6°C for 12-24 hours to promote crystal formation. The hot water crystallization process requires precise temperature control to prevent decomposition while ensuring complete dissolution of the desired product. Temperatures above 65°C promote hydrolysis and decomposition reactions that generate toxic hydrogen cyanide gas [2] [10]. The dissolution process is typically performed under reduced light conditions to prevent photochemical decomposition of the chromium complex. Solvent selection for recrystallization depends on the specific impurities present and the desired final purity. Ethanol-water mixtures with compositions ranging from 50-95% ethanol provide effective purification for removing organic impurities while maintaining good solubility characteristics [10] [3]. The ethanol recrystallization process involves dissolution in warm ethanol solution followed by controlled cooling to promote selective crystallization of the pure compound. Acetone washing procedures are employed for the removal of water-soluble impurities and residual inorganic salts. The process involves treatment of the crystalline product with cold acetone under controlled conditions to dissolve impurities while preserving the desired compound [10] [5]. Multiple acetone washes may be required to achieve satisfactory purity levels, with each wash followed by filtration and drying procedures. Ice water treatment serves as a selective purification method that exploits the differential solubility characteristics of ammonium reineckate and its impurities. The process involves treatment of the crude product with ice-cold water to dissolve soluble impurities while maintaining the desired compound in crystalline form [10] [3]. The treatment is typically performed for 15-60 minutes with periodic agitation to ensure complete extraction of impurities. Vacuum drying procedures are essential for removing residual moisture and achieving the desired monohydrate form. The process involves heating the crystalline product under reduced pressure at temperatures between 60-105°C for 12-24 hours [10] [11]. The vacuum drying process must be carefully controlled to prevent dehydration beyond the monohydrate form while ensuring complete removal of surface moisture. Analytical Quality Control in SynthesisComprehensive analytical quality control procedures are essential for ensuring the purity, identity, and consistency of synthesized ammonium reineckate monohydrate. Modern analytical protocols employ multiple complementary techniques to provide complete characterization of the product [8] [12] [11]. Argentometric titration serves as the primary method for determining total thiocyanate content in the synthesized product. The procedure involves precipitation of thiocyanate ions with silver nitrate solution, followed by back-titration with standardized thiocyanate solution [13] [11]. The method provides precision within ±0.1-0.5% and can detect thiocyanate impurities at levels as low as 0.1%. The titration is performed under controlled pH conditions to ensure complete precipitation and accurate endpoint detection. Atomic absorption spectroscopy provides accurate determination of chromium content in the synthesized compound. The analysis is performed at wavelengths of 357.9-358.6 nm using air-acetylene flame conditions [8] [12] [5]. The method offers precision within ±0.5-1.0% and detection limits of 1-5 μg/mL for chromium. Sample preparation involves dissolution of the compound in dilute acid solution followed by appropriate dilution to bring the concentration within the calibration range. UV-Visible spectroscopy enables assessment of complex formation and purity through measurement of characteristic absorption bands. The analysis is performed at wavelengths of 525-526 nm in appropriate solvents such as acetone or aqueous solution [8] [12] [14]. The method provides precision within ±1.0-2.0% and detection limits of 2-10 μg/mL. The spectroscopic analysis can detect impurities that affect the electronic structure of the chromium complex. Infrared spectroscopy provides qualitative identification of functional groups and detection of organic impurities. The analysis covers the range of 2000-4000 cm⁻¹ to identify characteristic thiocyanate and ammine stretching frequencies [8] [5]. The method can detect impurities at levels as low as 0.1% and provides confirmation of the expected molecular structure. Melting point determination serves as a rapid purity assessment method, with pure ammonium reineckate monohydrate exhibiting decomposition temperatures between 268-272°C [13] [15] [11]. The method provides precision within ±2-3°C and can detect impurities that affect the thermal stability of the compound. The melting point analysis is performed using calibrated apparatus with controlled heating rates to ensure accurate temperature measurement. Wikipedia
Ammonium reineckate monohydrate
Dates
Last modified: 04-14-2024
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